molecular formula C20H22O9 B157992 Piceatannol 3'-O-glucoside CAS No. 94356-26-0

Piceatannol 3'-O-glucoside

Cat. No. B157992
CAS RN: 94356-26-0
M. Wt: 406.4 g/mol
InChI Key: UMGCIIXWEFTPOC-CUYWLFDKSA-N
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Description

Piceatannol 3’-O-glucoside is an active component of Rhubarb. It activates endothelial nitric oxide (NO) synthase through inhibition of arginase activity . It is also known to increase pulmonary blood oxygen tension and decrease pulmonary interstitial edema .


Synthesis Analysis

The synthesis of glycosides of resveratrol, pterostilbene, and piceatannol has been reported. The process involves glucosylation by cultured cells of Phytolacca americana . A scalable total synthesis of Piceatannol 3’-O-β-D-glucopyranoside has also been reported, featuring an early implemented Fischer-like glycosylation reaction .


Molecular Structure Analysis

The molecular formula of Piceatannol 3’-O-glucoside is C20H22O9, and its molecular weight is 406.38 .


Chemical Reactions Analysis

Piceatannol 3’-O-glucoside has been found to inhibit arginase activity and increase nitric oxide production in human umbilical vein endothelial cells . It has also been found to interact with α-glucosidase, relevant to diabetes mellitus .


Physical And Chemical Properties Analysis

Piceatannol 3’-O-glucoside has a molecular weight of 406.383, a density of 1.6±0.1 g/cm3, and a boiling point of 721.6±60.0 °C at 760 mmHg .

Scientific Research Applications

Field

This application falls under the field of Cardiovascular Biology .

Application

PG is an active component of stilbenes that inhibits the activity of arginase I and II . Arginase competitively inhibits nitric oxide synthase (NOS) via use of the common substrate L-arginine .

Method

In human umbilical vein endothelial cells, incubation of PG markedly blocked arginase activity and increased NOx production, as measured by Griess assay . The PG effect was associated with an increase of eNOS dimer ratio .

Results

Isolated mice aortic rings treated with PG showed inhibited arginase activity that resulted in increased nitric oxide (NO) production up to 78%, as measured using 4-amino-5-methylamino-2’,7’-difluorescein (DAF-FM) and a decreased superoxide anions up to 63%, as measured using dihydroethidine (DHE) in the intact endothelium .

Neuroprotection

Field

This application falls under the field of Neurobiology .

Application

PG has been found to attenuate colistin-induced neurotoxicity .

Results

PG mitigated colistin-induced oxidative stress-associated injury and mitochondrial damage by activating the NRF2/HO-1 pathway, thus reducing nerve cell apoptosis .

Ferroptosis Inhibition

Field

This application falls under the field of Cell Biology .

Application

PG has been found to inhibit ferroptosis, a form of regulated cell death .

Method

Erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs) were prepared and used to compare the ferroptosis inhibitory bioactivities of four monostilbenes, including PG .

Results

The relative levels of ferroptosis inhibitory bioactivities were found to be 1c (PG) ≈ 1b > 1a ≈ 1d . PG can inhibit ferroptosis in erastin-treated bmMSCs through a hydrogen donation-based antioxidant pathway .

Lung Protection

Field

This application falls under the field of Pulmonary Biology .

Application

PG increases pulmonary blood oxygen tension and decreases pulmonary interstitial edema .

Results

As a result, PG can protect the lung .

Anti-Proliferative Effects

Field

This application falls under the field of Oncology .

Application

PG has been found to exert anti-proliferative effects .

Results

PG was found to block the cell cycle in G1/S and S phases in LNCaP and PC-3 cells and induce apoptosis in DU145 cells .

Antioxidant Activity

Field

This application falls under the field of Biochemistry .

Application

PG has been found to inhibit ferroptosis in erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs) through a hydrogen donation-based antioxidant pathway .

Method

Erastin-treated bmMSCs were prepared and used to compare the ferroptosis inhibitory bioactivities of four monostilbenes, including PG .

Results

After hydrogen donation, these monostilbenes usually produce the corresponding stable dimers; additionally, the hydrogen donation potential was enhanced by the 4’-OH .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCIIXWEFTPOC-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piceatannol 3'-O-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piceatannol 3'-O-glucoside
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Piceatannol 3'-O-glucoside
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Piceatannol 3'-O-glucoside
Reactant of Route 6
Piceatannol 3'-O-glucoside

Citations

For This Compound
75
Citations
M Liu, F Tang, Q Liu, J Xiao, H Cao… - Natural product …, 2020 - Taylor & Francis
… Among them, Piceatannol-3'-O-glucoside (PG) exhibited highest antiglycation activity as reflected in approximately 80% inhibition of fluorescent AGEs at the concentration of 1.0 mM. …
Number of citations: 14 www.tandfonline.com
Q Liu, J Shen, P Li, Y Li, C He, P Xiao - Journal of natural medicines, 2021 - Springer
… 13 and 14 with a piceatannol-3′-O-glucoside structural unit may be generated due to acylation at C-2′' of sugar moiety of piceatannol-3′-O-glucoside. It is suggesting that the galloyl …
Number of citations: 4 link.springer.com
X Ouyang, X Li, J Liu, Y Liu, Y Xie, Z Du, H Xie… - RSC …, 2020 - pubs.rsc.org
… piceatannol-3′-O-glucoside dimer when the formula [C 40 H 42 O 18 –H] − was extracted; (H) primary MS spectrum of the piceatannol-3′-O-glucoside … piceatannol-3′-O-glucoside (…
Number of citations: 6 pubs.rsc.org
NY Diker, VM Kutluay - Food Bioscience, 2021 - Elsevier
Moderate red wine consumption has been shown to decrease the risk of cardiovascular diseases and beneficial effects on lipid metabolism and patients with type 2 diabetes mellitus (…
Number of citations: 7 www.sciencedirect.com
P Vitaglione, S Sforza, D Del Rio - Flavonoids and related …, 2012 - books.google.com
The stilbene resveratrol (3, 5, 4′-trihydroxy-stilbene) is a secondary metabolite with a C6–C2–C6 structure that in planta is a phytoallexin produced in response to disease, injury, and …
Number of citations: 14 books.google.com
F Tang, Y Xie, H Cao, H Yang, X Chen, J Xiao - Food chemistry, 2017 - Elsevier
… almost completely disappeared, but piceatannol 3′-O-glucoside only slightly degraded. Even a … were found to follow the order: piceatannol 3′-O-glucoside > THSG > astringin. It was …
Number of citations: 60 www.sciencedirect.com
J Muller, B Cardey, A Zedet, C Desingle… - RSC Medicinal …, 2020 - pubs.rsc.org
… arginase inhibition by piceatannol 3′-O-glucoside from murine liver and kidney lysates. Further investigations link arginase inhibition by piceatannol 3′-O-glucoside with regulation of …
Number of citations: 10 pubs.rsc.org
P Vitaglione, S Sforza, D Del Rio - Flavonoids and Related …, 2012 - books.google.com
The stilbene resveratrol (3, 5, 4′-trihydroxy-stilbene) is a secondary metabolite with a ease, C6–C injury, 2–C6 structure and stress that (Langcake in planta and is Price a phytoallexin …
Number of citations: 0 books.google.com
S Ghisoni, G Chiodelli, G Rocchetti, D Kane… - Journal of Functional …, 2017 - Elsevier
Dry seeds are receiving increasing attention as functional foods, due to their high concentration of phenolic compounds and particularly of lignans. In this study, total phenolic content, …
Number of citations: 33 www.sciencedirect.com
IF Pérez-Ramírez, R Reynoso-Camacho… - Journal of agricultural …, 2018 - ACS Publications
Grape and pomegranate are rich sources of phenolic compounds, and their derived products could be used as ingredients for the development of functional foods and dietary …
Number of citations: 55 pubs.acs.org

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